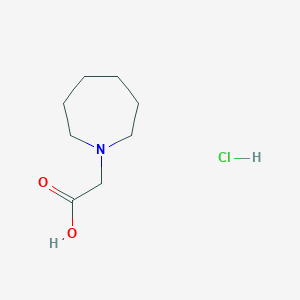
Azepan-1-ylacetic acid hydrochloride
Übersicht
Beschreibung
Azepan-1-ylacetic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
- The role of these receptors is to mediate allergic responses. By antagonizing them, azelastine prevents histamine-mediated allergy symptoms .
Target of Action
Mode of Action
- Azelastine competes with histamine for binding to H1 receptors. By blocking these receptors, it inhibits histamine-induced vasodilation, bronchoconstriction, and itching. Azelastine stabilizes mast cells, reducing the release of histamine and other inflammatory mediators. It suppresses the inflammatory response by inhibiting cytokine release and leukotriene production .
Pharmacokinetics
- Azelastine is available as an intranasal spray for allergic rhinitis and as an ophthalmic solution for allergic conjunctivitis. When administered intranasally, its systemic bioavailability is approximately 40%. Maximum plasma concentrations occur within 2–3 hours after administration .
Biologische Aktivität
Azepan-1-ylacetic acid hydrochloride, also known as 5-(Azepan-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid hydrochloride , is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrazole ring , an azepane moiety , and an acetic acid functional group . The presence of the azepane ring may enhance lipophilicity, which can influence its interaction with biological targets. The hydrochloride form improves solubility and stability, making it suitable for pharmacological applications.
1. Antimicrobial Properties
Tetrazoles, including azepan derivatives, are known for their antimicrobial properties. In vitro studies have shown that compounds with tetrazole rings exhibit significant inhibition against various microbial strains. The azepane moiety may further enhance these effects by increasing membrane permeability and facilitating cellular uptake.
2. Anti-inflammatory Effects
Research indicates that azepan derivatives can modulate inflammatory pathways. For instance, the compound has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may act by:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : It may interact with various receptors to exert pharmacological effects.
Case Studies
Several studies have explored the efficacy and safety of azepan derivatives:
- A study published in Molecules highlighted the antimicrobial activity of tetrazole-containing compounds, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μM.
- Another investigation focused on the anti-inflammatory properties of related compounds, revealing a decrease in TNF-alpha levels in treated macrophages compared to controls, indicating a potential role in managing chronic inflammatory conditions .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The structure-activity relationship (SAR) studies emphasize the importance of the azepane and tetrazole moieties in enhancing biological activity. Modifications to these structures can lead to variations in potency and selectivity against specific biological targets .
Data Tables
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)7-9-5-3-1-2-4-6-9;/h1-7H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYTWDVBEFUSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















